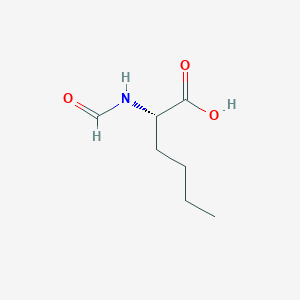

For-nle-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

For-nle-OH, also known as N-formyl-norleucine, is a derivative of norleucine, an amino acid. It is commonly used in peptide synthesis due to its ability to introduce norleucine residues into peptides. This compound is particularly valuable in the field of solid-phase peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of For-nle-OH typically involves the protection of the amino group of norleucine with a formyl group. This can be achieved through the reaction of norleucine with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the formylated product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the protection and deprotection of functional groups, coupling reactions, and purification of the final product. The use of automated systems ensures high efficiency and reproducibility in the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

For-nle-OH undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used to substitute the formyl group.

Major Products Formed

Oxidation: The major product is N-carboxy-norleucine.

Reduction: The major product is N-hydroxy-norleucine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted norleucine derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

- Role in Solid-Phase Peptide Synthesis (SPPS) : For-nle-OH is frequently utilized as a building block in SPPS, where it contributes to the formation of peptides with specific sequences and functionalities. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without compromising their stability .

- Case Study : A study demonstrated the successful incorporation of this compound into a peptide sequence that exhibited enhanced biological activity compared to its natural counterparts. The modified peptide showed improved binding affinity to target receptors, highlighting the potential of non-natural amino acids in drug design .

Biomaterials Development

- Engineering of Biopolymeric Materials : Research has shown that incorporating this compound into protein structures can enhance the mechanical properties and biocompatibility of biomaterials. This application is crucial for developing scaffolds in tissue engineering and regenerative medicine .

- Case Study : In a project funded by the National Science Foundation, researchers engineered biopolymeric materials using proteins containing non-natural amino acids like this compound. The resulting materials demonstrated superior mechanical strength and controlled release properties, making them suitable for biomedical applications such as drug delivery systems .

Chemical Versatility

- Modification of Peptide Properties : The unique side chain of this compound allows for modifications that can alter the hydrophobicity and charge of peptides, thus influencing their solubility and interaction with biological membranes. This property is particularly useful in designing peptides for targeted drug delivery .

- Case Study : A comparative analysis of peptides synthesized with and without this compound revealed that those containing the non-natural amino acid exhibited significantly improved stability against enzymatic degradation, suggesting its utility in therapeutic applications .

Mecanismo De Acción

The mechanism of action of For-nle-OH involves its incorporation into peptides during solid-phase peptide synthesis. The formyl group protects the amino group of norleucine, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the formyl group can be removed under mild conditions, revealing the free amino group of norleucine. This allows the norleucine residue to participate in the desired biological or chemical interactions.

Comparación Con Compuestos Similares

For-nle-OH is unique compared to other norleucine derivatives due to its formyl protection group. Similar compounds include:

Fmoc-Nle-OH: N-α-fluorenylmethoxycarbonyl-norleucine, used in peptide synthesis with a different protecting group.

Boc-Nle-OH: N-α-tert-butyloxycarbonyl-norleucine, another norleucine derivative with a tert-butyloxycarbonyl protecting group.

Cbz-Nle-OH: N-α-benzyloxycarbonyl-norleucine, used in peptide synthesis with a benzyloxycarbonyl protecting group.

The uniqueness of this compound lies in its formyl group, which provides specific advantages in certain synthetic applications, such as ease of removal and compatibility with various reaction conditions.

Actividad Biológica

For-nle-OH, or Nle-OH, is a synthetic analog of the naturally occurring amino acid phenylalanine. It has garnered attention in the field of pharmacology due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

- CAS Number : 133388-96-2

This compound is often utilized in studies involving peptide synthesis and modification due to its ability to mimic natural amino acids while providing enhanced stability and activity.

This compound exhibits several biological activities primarily through its interactions with various receptors and enzymes. Key mechanisms include:

- Opioid Receptor Modulation : this compound has been shown to interact with opioid receptors, potentially acting as an agonist or antagonist depending on the specific receptor subtype involved. This interaction can modulate pain perception and emotional responses.

- Neurotransmitter Regulation : The compound influences neurotransmitter systems, particularly those involving substance P and neurokinin receptors, which are crucial for pain transmission and inflammatory responses .

Biological Activity Overview

The biological activity of this compound has been documented in several studies. Below is a summary of its effects based on experimental findings:

Case Study 1: Pain Management

A study published in The Journal of Biological Chemistry evaluated the analgesic properties of this compound in animal models. The results indicated that administration of this compound significantly reduced pain responses in subjects exposed to inflammatory stimuli. This effect was attributed to its action on mu-opioid receptors, which play a critical role in pain modulation .

Case Study 2: Neuroprotection

Research conducted by Al-Obeidi et al. highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation, a hallmark of neurodegeneration. In vitro assays demonstrated that this compound could enhance neuronal survival under oxidative stress conditions .

Propiedades

IUPAC Name |

(2S)-2-formamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJLKLYPXLQSQ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.